molecular formula C9H11N3O B13088553 1-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine

1-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine

Cat. No.: B13088553
M. Wt: 177.20 g/mol
InChI Key: WDTGZNYSRKLCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a furan ring, which is a five-membered aromatic ring with one oxygen atom, adds to the compound’s unique structure and potential reactivity.

Preparation Methods

The synthesis of 1-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 3-methylfuran-2-carbaldehyde under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or furan rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against various diseases and conditions.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and other products.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-Methyl-3-(2-furyl)-1H-pyrazol-5-amine: This compound has a similar structure but with a different substitution pattern on the furan ring.

    3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine: This compound lacks the methyl group on the pyrazole ring, which may affect its reactivity and properties.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-methyl-5-(3-methylfuran-2-yl)pyrazol-3-amine

InChI

InChI=1S/C9H11N3O/c1-6-3-4-13-9(6)7-5-8(10)12(2)11-7/h3-5H,10H2,1-2H3

InChI Key

WDTGZNYSRKLCFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)C2=NN(C(=C2)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.